Cas no 13061-75-1 (2-Propynoic acid,3-phenyl-, 3-phenyl-2-propyn-1-yl ester)
13061-75-1 structure
Product Name:2-Propynoic acid,3-phenyl-, 3-phenyl-2-propyn-1-yl ester
CAS No:13061-75-1
MF:C18H12O2
MW:260.286684989929
CID:209390
PubChem ID:270588
Update Time:2025-04-19
2-Propynoic acid,3-phenyl-, 3-phenyl-2-propyn-1-yl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Propynoic acid,3-phenyl-, 3-phenyl-2-propyn-1-yl ester
- 3-phenylprop-2-ynyl 3-phenylprop-2-ynoate
- 3-phenyl-2-propyn-1-ol phenylpropiolate
- 3-phenylprop-2-yn-1-yl 3-phenylprop-2-ynoate
- 3-phenylpropargyl phenylpropiolate
- 4-phenylprop-2-ynyl 3-phenylpropiolate
- AC1L6OXW
- AC1Q5BQF
- AG-J-90549
- AR-1F5061
- CTK4B6837
- NSC113075
- Phenylpropiolsaeure-phenylpropargylester
- NSC-113075
- 13061-75-1
- DTXSID30297007
-
- Inchi: 1S/C18H12O2/c19-18(14-13-17-10-5-2-6-11-17)20-15-7-12-16-8-3-1-4-9-16/h1-6,8-11H,15H2
- InChI Key: TWDDBAJUPAJTJY-UHFFFAOYSA-N
- SMILES: O(C(C#CC1C=CC=CC=1)=O)CC#CC1C=CC=CC=1
Computed Properties
- Exact Mass: 260.08376
- Monoisotopic Mass: 260.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 439
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
2-Propynoic acid,3-phenyl-, 3-phenyl-2-propyn-1-yl ester Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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